molecular formula C10H17NO7 B135883 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one CAS No. 284045-95-0

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one

Cat. No.: B135883
CAS No.: 284045-95-0
M. Wt: 263.24 g/mol
InChI Key: BHZMHPRIYUPDCT-NPTBQUCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO7 and its molecular weight is 263.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis for Biological Importance

Research indicates the microwave-assisted synthesis of certain compounds that resemble the structure of 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, demonstrating significant biological applications, particularly in antimicrobial activity. These compounds, obtained through interactions of specific glucopyranosides with flavones under microwave conditions, showed enhanced antimicrobial efficacy compared to their non-glucopyranoside counterparts (Gharpure et al., 2014).

One-Step Synthesis of Pyridine and Pyran Derivatives

A one-step synthesis process involving bisarylidenecyclohexanone and malononitrile under microwave irradiation has been explored, yielding pyridine and 4H-pyran derivatives. This method provides a straightforward approach to synthesizing complex structures, potentially including variations of the compound , with good yields (Jian-Feng Zhou, 2003).

FeCl3-catalysed C-N Coupling Reaction

The FeCl3-catalysed C-N coupling reaction represents another methodological approach in synthesizing 2-hydroxypyrrolidine/piperidine derivatives. This technique underscores the versatility in generating compounds with structural similarities to this compound, which may have applications across various chemical and biological research domains (Mani et al., 2014).

Antimicrobial and Antiviral Activities

Studies on novel chlorokojic acid derivatives, including those with pyranone structures, have revealed significant antimicrobial and antiviral activities. This research suggests the potential of structurally similar compounds to this compound in contributing to the development of new antimicrobial and antiviral agents (Aytemir & Ozçelik, 2010).

Anticonvulsant Activity

The synthesis of kojic acid derivatives has been pursued for their potential anticonvulsant properties. This area of research is particularly relevant, as it explores the neurological applications of compounds that share features with this compound, aiming to develop new therapeutic agents for the treatment of seizures (Aytemir et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one involves the protection of the hydroxyl groups on the tetrahydropyran ring, followed by the formation of the piperidin-2-one ring and subsequent deprotection of the hydroxyl groups. ", "Starting Materials": [ "3,4,5-trihydroxy-tetrahydro-pyran-2-one", "piperidin-2-one", "trimethylsilyl chloride", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Protect the hydroxyl groups on the tetrahydropyran ring using trimethylsilyl chloride and triethylamine in acetonitrile", "React the protected tetrahydropyran ring with piperidin-2-one in the presence of sodium borohydride, resulting in the formation of the piperidin-2-one ring", "Deprotect the hydroxyl groups using hydrochloric acid in methanol", "React the resulting compound with sodium hydroxide to obtain the final product" ] }

CAS No.

284045-95-0

Molecular Formula

C10H17NO7

Molecular Weight

263.24 g/mol

IUPAC Name

(3S,4R)-3-hydroxy-4-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one

InChI

InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8?,10+/m1/s1

InChI Key

BHZMHPRIYUPDCT-NPTBQUCTSA-N

Isomeric SMILES

C1CNC(=O)[C@H]([C@@H]1O[C@H]2C([C@H]([C@@H](CO2)O)O)O)O

SMILES

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O

Canonical SMILES

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O

Synonyms

(3S,4R)-3-Hydroxy-4-(β-D-xylopyranosyloxy)-2-piperidinone; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.